molecular formula C15H24N2O3 B13806897 1-Cyclohexyl-5-pentylbarbituric acid CAS No. 844-02-0

1-Cyclohexyl-5-pentylbarbituric acid

Cat. No.: B13806897
CAS No.: 844-02-0
M. Wt: 280.36 g/mol
InChI Key: OYASNZKXMOQVFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclohexyl-5-pentylbarbituric acid is a barbiturate derivative with the molecular formula C15H24N2O3 and a molecular weight of 280.36 g/mol . Barbiturates are a class of drugs that act as central nervous system depressants and have been used in medicine for their sedative and hypnotic properties. This particular compound is characterized by the presence of a cyclohexyl group and a pentyl chain attached to the barbituric acid core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-5-pentylbarbituric acid typically involves the condensation of cyclohexylurea with diethyl malonate, followed by alkylation with pentyl bromide. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the condensation and alkylation reactions. The final product is then purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification steps may include distillation, crystallization, and filtration to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-5-pentylbarbituric acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

1-Cyclohexyl-5-pentylbarbituric acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-5-pentylbarbituric acid involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability. This results in sedative and hypnotic effects. Additionally, the compound may inhibit the release of excitatory neurotransmitters, further contributing to its depressant effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 1-Cyclohexyl-5-pentylbarbituric acid include:

Uniqueness

This compound is unique due to its specific structural features, including the cyclohexyl and pentyl groups. These structural modifications can influence its pharmacokinetic and pharmacodynamic properties, potentially offering distinct therapeutic advantages over other barbiturates .

Properties

CAS No.

844-02-0

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

1-cyclohexyl-5-pentyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H24N2O3/c1-2-3-5-10-12-13(18)16-15(20)17(14(12)19)11-8-6-4-7-9-11/h11-12H,2-10H2,1H3,(H,16,18,20)

InChI Key

OYASNZKXMOQVFP-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1C(=O)NC(=O)N(C1=O)C2CCCCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.